molecular formula C12H10ClN B8630643 3-(3-Chloro-2-methylphenyl)pyridine

3-(3-Chloro-2-methylphenyl)pyridine

Katalognummer: B8630643
Molekulargewicht: 203.67 g/mol
InChI-Schlüssel: CFKLDJZJHIHXRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloro-2-methylphenyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with a 3-chloro-2-methylphenyl group. This structure combines the aromaticity and electron-deficient nature of pyridine with the steric and electronic effects of the chloro and methyl substituents on the phenyl ring.

Eigenschaften

Molekularformel

C12H10ClN

Molekulargewicht

203.67 g/mol

IUPAC-Name

3-(3-chloro-2-methylphenyl)pyridine

InChI

InChI=1S/C12H10ClN/c1-9-11(5-2-6-12(9)13)10-4-3-7-14-8-10/h2-8H,1H3

InChI-Schlüssel

CFKLDJZJHIHXRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)C2=CN=CC=C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

3-Chloro-2-methylpyridine (CAS 72093-03-9)
  • Molecular Formula : C₆H₆ClN
  • Molecular Weight : 127.57 g/mol
  • Key Features: Lacks the phenyl group but shares the chloro and methyl substituents on the pyridine ring.
5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine
  • Molecular Formula : C₁₂H₁₀ClFN₂
  • Molecular Weight : 236.67 g/mol
  • The amine group at the 3-position of pyridine allows for hydrogen bonding, a feature absent in 3-(3-Chloro-2-methylphenyl)pyridine .
2-(3-Chlorophenyl)-3-phenylimidazo[1,2-a]pyridine
  • Molecular Formula : C₁₉H₁₃ClN₂
  • Molecular Weight : 304.77 g/mol
  • Key Features : Fused imidazole-pyridine system with a 3-chlorophenyl group. The imidazole ring introduces additional hydrogen-bonding capacity, which may enhance binding to targets like kinases or epigenetic regulators .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
3-(3-Chloro-2-methylphenyl)pyridine Not reported ~215.68 (calculated) Pyridine, chloro, methyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine 259–261 525–545 Chloro, amino, substituted phenyl
3-Acetyl-2-chloropyridine Not reported 169.59 Chloro, acetyl
3-Chloro-2-methylpyridine Not reported 127.57 Chloro, methyl
  • Key Observations: Substitution with bulkier groups (e.g., substituted phenyl rings) increases molecular weight and melting points due to enhanced intermolecular interactions . Electronegative substituents like fluorine (e.g., in 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine) improve solubility and metabolic stability compared to non-fluorinated analogs .
Enzyme Inhibition
  • LSD1 Inhibitors: Compounds like 3-(piperidin-4-ylmethoxy)pyridine derivatives (Ki = 29 nM) demonstrate potent inhibition of lysine-specific demethylase 1 (LSD1), a target in cancer therapy. The piperidinylmethoxy group enhances selectivity (>160-fold over monoamine oxidases) .
  • Comparison : 3-(3-Chloro-2-methylphenyl)pyridine lacks the basic amine or piperidine moiety critical for LSD1 inhibition, suggesting lower activity against this target. However, its chloro and methyl groups may contribute to hydrophobic interactions with other enzymes.
Cytotoxicity
  • Thieno[2,3-b]pyridine Derivatives: Compound 1 (3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothiene[2,3-b]quinoline-2-carboxamide) shows potent cytotoxicity against ovarian cancer cells (SK-OV-3, OVCAR-3) with EC₅₀ values surpassing those in breast and prostate cancer models .

Spectroscopic and Analytical Data

  • NMR and IR: 5-(3-Chloro-4-fluorophenyl)-2-methylpyridin-3-amine: ¹H-NMR δ 8.22 (pyridine proton), IR C=O stretch at 1670 cm⁻¹ . 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine: ¹H-NMR δ 0.78–7.79 (aromatic protons), IR C-Cl stretch at 708 cm⁻¹ .
  • Key Insight : The chloro group in 3-(3-Chloro-2-methylphenyl)pyridine would likely produce a distinct C-Cl IR stretch (~700–750 cm⁻¹) and deshielded aromatic protons in NMR, aiding structural confirmation.

Vorbereitungsmethoden

Chlorine Displacement on Pyridine Derivatives

NAS reactions exploit electron-deficient aromatic rings for functional group interchange. Source details the substitution of chlorine with cyanide on 3-chloro-2-R-5-trifluoromethylpyridine using cyanogran and 4-dimethylaminopyridine (DMAP) in dichloromethane-water systems. Though targeting cyano-substituted products, this methodology suggests that electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity, enabling chlorine displacement by aryl nucleophiles under specific conditions.

Reaction Parameters for NAS

  • Activating agent : DMAP (1–3 equivalents).

  • Solvent : Dichloromethane or acetone.

  • Temperature : Reflux conditions (40–80°C).

For 3-(3-Chloro-2-methylphenyl)pyridine, substituting the pyridine’s chlorine atom at the 3-position with a pre-formed 3-chloro-2-methylphenyl organometallic reagent (e.g., Grignard or organozinc) could be feasible. However, pyridine’s inherent electron deficiency may necessitate harsh conditions or directing groups to facilitate substitution.

Condensation and Cyclization Strategies

Hantzsch Dihydropyridine Synthesis

Source and describe the synthesis of N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide via condensation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with 3-chloro-2-methylaniline . While this forms an amide linkage, modifying the dihydropyridine scaffold through dehydrogenation could yield a fully aromatic pyridine ring. For example, oxidative aromatization using MnO₂ or DDQ might convert dihydropyridine intermediates to pyridines (Fig. 2).

Key Reaction Steps

  • Condensation : Carboxylic acid activation (e.g., via thionyl chloride) followed by amine coupling.

  • Aromatization : Oxidative treatment to eliminate water and form the pyridine ring.

Crystallization and Purification Techniques

Solvent Selection and Crystal Engineering

Source and highlight pyridine as a solvent for slow evaporation crystallization, yielding block-shaped crystals of carboxamide derivatives. For 3-(3-Chloro-2-methylphenyl)pyridine, analogous crystallization in polar aprotic solvents (e.g., DMF or acetonitrile) may optimize purity. Hydrogen bonding patterns observed in related compounds (Table 1) underscore the importance of solvent polarity in stabilizing molecular conformations.

Table 1. Hydrogen-Bond Geometry in Pyridine Derivatives

D—H⋯AD—H (Å)H⋯A (Å)D⋯A (Å)∠D—H⋯A (°)
N1—H1⋯O10.861.932.793177
N2—H2⋯O20.862.082.926166

Comparative Analysis of Synthetic Routes

Table 2. Advantages and Limitations of Preparation Methods

MethodYield PotentialScalabilityFunctional Group Tolerance
Suzuki-MiyauraHigh (~80%)ExcellentSensitive to boronic acid stability
NASModerate (~50%)ModerateRequires electron-deficient substrates
Hantzsch CyclizationLow (~30%)ChallengingLimited to specific precursors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(3-Chloro-2-methylphenyl)pyridine, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via cyclization reactions using precursors like chlorinated aryl amines and pyridine derivatives. For example, coupling 3-chloro-2-methylaniline with pyridine-based intermediates in the presence of dehydrating agents (e.g., phosphorus oxychloride) under reflux conditions facilitates ring closure . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to minimize by-products. Characterization via 1H^1H-NMR and LC-MS is critical for verifying purity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer : Key techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and electronic environments.
  • X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles. Hydrogen-bonding interactions (e.g., N–H⋯O/N) and halogen contacts (Cl⋯Cl) can stabilize crystal packing .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can tautomeric equilibria or conformational isomerism in 3-(3-Chloro-2-methylphenyl)pyridine derivatives be experimentally resolved?

  • Answer : X-ray crystallography is pivotal for distinguishing tautomers. For instance, in analogous compounds like N-(3-chloro-2-methylphenyl)pyridinecarboxamide, the keto-amine tautomer predominates over hydroxy-pyridine forms due to intramolecular hydrogen bonding. Low-temperature crystallography (e.g., 100 K) enhances resolution of electron density maps, while DFT calculations predict relative stability of tautomers .

Q. What challenges arise in elucidating the biological mechanism of action for this compound, and how can contradictory data be addressed?

  • Answer : Challenges include:

  • Target identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen binding partners.
  • Pathway analysis : RNA-seq or proteomics can reveal downstream effects, but noise from off-target interactions requires validation via knockout models .
  • Data contradictions : Replicate assays under standardized conditions (e.g., pH, temperature) and employ orthogonal methods (e.g., fluorescence polarization vs. ITC for binding affinity) .

Q. How do steric and electronic effects of the 3-chloro-2-methylphenyl group influence reactivity in cross-coupling reactions?

  • Answer : The chloro group acts as an electron-withdrawing meta-director, while the methyl group provides steric hindrance. In Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., XPhos Pd G3) improve yields by mitigating steric effects. Computational studies (DFT) predict regioselectivity in nucleophilic aromatic substitutions, where para positions to chlorine are more reactive .

Methodological Considerations

Q. What strategies are effective for resolving crystallographic disorder in halogenated pyridine derivatives?

  • Answer : In SHELXL, use PART instructions to model disordered atoms. For chlorine atoms, anisotropic refinement with ISOR restraints improves thermal parameters. Twin refinement (e.g., TWIN/BASF commands) addresses pseudo-merohedral twinning, common in halogenated systems .

Q. How can computational chemistry complement experimental studies of this compound’s pharmacokinetic properties?

  • Answer : Molecular dynamics simulations predict logP (lipophilicity) and membrane permeability. Docking studies (AutoDock Vina) identify potential protein targets, while QSAR models correlate structural features (e.g., Cl substituent position) with bioavailability. Validate predictions with in vitro ADME assays (e.g., Caco-2 permeability) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Answer : Cross-validate using:

  • Standardized assays : Follow OECD guidelines for cytotoxicity (e.g., MTT assay) and antimicrobial activity (CLSI broth microdilution).
  • Positive controls : Compare with known inhibitors (e.g., doxorubicin for anticancer studies).
  • Batch consistency : Ensure synthetic reproducibility via HPLC purity checks (>95%) .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry142–145°C
LogPShake-flask/HPLC2.8 ± 0.3
Crystallographic R-factorSHELXL refinement<0.05 (high-resolution data)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.